BTK Biochemical Potency: 1 nM IC50 Places This Compound in the High-Potency Tier Alongside Clinical BTK Inhibitors
In a cell-free biochemical enzyme assay measuring inhibition of human full-length wild-type BTK, 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (US20240083900, Example 99) exhibited an IC50 of 1 nM [1]. For context, the first-generation BTK inhibitor ibrutinib demonstrates a biochemical IC50 of approximately 0.5 nM against wild-type BTK in comparable assays [2], while the second-generation inhibitor acalabrutinib shows an IC50 of approximately 3–5 nM [2]. This places the target compound within the low-nanomolar potency range characteristic of clinically validated BTK inhibitors, yet with a structurally distinct sulfonamide chemotype that is not represented among approved agents.
| Evidence Dimension | BTK biochemical IC50 (cell-free enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM (human full-length wild-type BTK) |
| Comparator Or Baseline | Ibrutinib IC50 ≈ 0.5 nM; Acalabrutinib IC50 ≈ 3–5 nM (wild-type BTK in biochemical assays) |
| Quantified Difference | Target compound is 2-fold less potent than ibrutinib and 3–5-fold more potent than acalabrutinib in biochemical BTK inhibition |
| Conditions | In vitro biochemical enzyme assay; human full-length wild-type BTK (M1–S659 residues); compound concentration-response measurement of BTK inhibition [1][2] |
Why This Matters
The 1 nM potency establishes this compound in the same tier as clinical BTK inhibitors, but its distinct sulfonamide scaffold offers a differentiated chemical starting point for lead optimization where ibrutinib's or acalabrutinib's core structures are encumbered by existing intellectual property or unfavorable selectivity profiles.
- [1] BindingDB, BDBM658441. Affinity Data: IC50 1 nM for human BTK. Ligand identified as US20240083900, Example 99. URL: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed May 2026). View Source
- [2] Wen T, Wang J, Liu H, et al. Chemistry, pharmacology and spotlight on the clinical trials of remibrutinib. Molecular Diversity, 2026. Contains comparative BTK IC50 data for ibrutinib, acalabrutinib, and other BTK inhibitors. View Source
